molecular formula C11H10O3 B6192827 methyl 5-ethynyl-2-methoxybenzoate CAS No. 1202818-90-3

methyl 5-ethynyl-2-methoxybenzoate

Cat. No.: B6192827
CAS No.: 1202818-90-3
M. Wt: 190.2
InChI Key:
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Description

Methyl 5-ethynyl-2-methoxybenzoate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-ethynyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-ethynyl-2-methoxybenzoic acid with methanol in the presence of an acidic catalyst. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

Methyl 5-ethynyl-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-ethynyl-2-methoxybenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can also affect the compound’s solubility and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethynyl-2-methoxybenzoate is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-ethynyl-2-methoxybenzoate involves the reaction of 5-bromo-2-methoxybenzoic acid with sodium ethynylate followed by esterification with methyl iodide.", "Starting Materials": [ "5-bromo-2-methoxybenzoic acid", "sodium ethynylate", "methyl iodide" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-methoxybenzoic acid in dry tetrahydrofuran (THF) and add sodium ethynylate.", "Step 2: Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 3: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the resulting compound in dry dichloromethane and add methyl iodide.", "Step 6: Add triethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 7: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 8: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, methyl 5-ethynyl-2-methoxybenzoate." ] }

CAS No.

1202818-90-3

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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